molecular formula C13H19N3O3 B3001532 ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate CAS No. 1286717-78-9

ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate

Cat. No.: B3001532
CAS No.: 1286717-78-9
M. Wt: 265.313
InChI Key: PLVFHMDFCAGMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.313. The purity is usually 95%.
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Scientific Research Applications

Polypharmacological Approach in CNS Disorders

Research on derivatives of (aryloxy)ethyl piperidines, including compounds structurally related to ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate, highlights their role in the treatment of complex central nervous system (CNS) disorders. N-alkylation of the sulfonamide moiety in this class of compounds has led to the development of selective 5-HT7 receptor antagonists, presenting potential as multifunctional agents in polypharmacological approaches. Specifically, compounds like 1-methyl-N-{1-[2-(2-(t-butyl)phenoxy)ethyl]piperidin-4-yl}-N-cyclopropylmethyl-1H-pyrazole-4-sulfonamide have demonstrated distinct antidepressant-like and pro-cognitive properties, encouraging further exploration of these derivatives for therapeutic applications in CNS disorders (Canale et al., 2016).

Potential Antihypertensive Agents

Derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine, closely related to this compound, have been synthesized and evaluated for their cardiovascular effects. These compounds, investigated as potential antihypertensive agents, have shown promising results in modulating mean arterial blood pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats. Their affinities for imidazoline binding sites (IBS) I(1) and I(2), and alpha(1) and alpha(2) adrenergic receptors were also assessed, linking high affinities for IBS and alpha(2) receptor with significant activity on MAP (Touzeau et al., 2003).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole make it a promising candidate for future drug development .

Properties

IUPAC Name

ethyl 2-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-19-13(18)12(17)16-6-3-11(4-7-16)9-15-8-5-14-10-15/h5,8,10-11H,2-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVFHMDFCAGMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCC(CC1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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